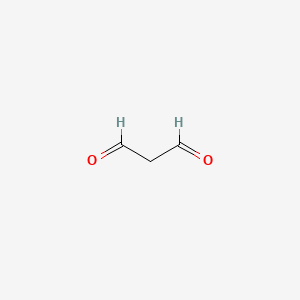Propanedial
C3H4O2

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C3H4O2
Molecular Weight
InChI
InChI Key
SMILES
Solubility
1e+006 mg/L @ 25 °C (est)
Canonical SMILES
Propanedial, also known as 1,3-propanedial or acrolein glycol, is a dialdehyde with the chemical formula . It consists of a three-carbon chain with aldehyde functional groups at both ends. The compound is notable for its reactivity and is often used as an intermediate in organic synthesis. Propanedial is a colorless liquid with a pungent odor, and it is highly soluble in water.
Biomarker of Oxidative Stress
One of the most common uses of MDA is as a biomarker of oxidative stress. Oxidative stress occurs when there is an imbalance between the production of free radicals and the body's ability to neutralize them. Free radicals can damage cells and tissues, and MDA is a byproduct of lipid peroxidation, a process where free radicals attack fatty acids in cell membranes [1]. By measuring MDA levels in tissues, blood, or urine, researchers can assess the extent of oxidative stress and its potential role in various diseases [2].
[1] (Buege JA, Aust SD. (1978) Microsomal lipid peroxidation. Methods Enzymol. 52:302-310) [2] (Halliwell B, Gutteridge JMC. (1981) Free radicals and lipid peroxidation – reactions of tri-n-butylphosphine with peroxy-radicals. FEBS Lett. 128:34-38)
Environmental Research
MDA is also used in environmental research to assess air and water quality. It can form in the atmosphere through various chemical reactions, including biomass burning and certain industrial processes [1]. The presence of MDA in air samples can indicate exposure to pollutants that can cause respiratory problems [2]. Similarly, MDA can be a marker of organic pollution in water.
[1] (Stone JA, Byass P, Irwin HJ, et al. (2010) On the atmospheric oxidation of ethanol. Phys Chem Chem Phys. 12:12834-12846) [2] (Moncada A, Franco L, Luna M, et al. (2011) Evaluation of the genotoxic and cytotoxic effects of urban air particles in human lung A549 cells. Toxicol In Vitro. 25:1782-1790)
- Oxidation: Propanedial can be oxidized to produce carboxylic acids or other aldehydes under specific conditions. For example, it can undergo oxidative cleavage to yield acetic acid and formaldehyde .
- Condensation Reactions: It can react with alcohols to form acetals or hemiacetals, which are important in organic synthesis.
- Aldol Condensation: Propanedial can participate in aldol condensation reactions, leading to larger carbon chains and complex molecules .
Propanedial exhibits significant biological activity, particularly as a potential antimicrobial agent. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in pharmaceuticals and as a preservative in food products. Its reactivity may also contribute to its biological effects, including cytotoxicity against certain cancer cell lines .
Several methods exist for synthesizing propanedial:
- Hydrogenation of Acrolein: One common method involves the hydrogenation of acrolein in the presence of catalysts to yield propanedial.
- Glycerol Hydrogenolysis: Glycerol can be transformed into propanedial through selective hydrogenolysis, where specific bonds are cleaved under controlled conditions .
- Biotechnological Approaches: Recent advances have explored biotechnological pathways using microorganisms to convert biomass into propanedial, emphasizing sustainable production methods .
Propanedial has various applications across multiple industries:
- Chemical Intermediate: It serves as an important intermediate in the production of plastics, resins, and other organic compounds.
- Pharmaceuticals: Due to its biological activity, propanedial is being investigated for potential use in drug formulation.
- Agricultural Chemicals: It can be utilized in the synthesis of agrochemicals and pesticides .
Research has focused on the interactions of propanedial with other compounds to understand its reactivity better. For instance:
- Reactivity with Amines: Propanedial can react with amines to form imines or Schiff bases, which are valuable in organic synthesis.
- Polymerization Studies: Investigations into its polymerization behavior reveal potential uses in creating new materials with desirable properties .
Propanedial shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 1,2-Propanediol | A diol that is less reactive than propanedial. | |
| Acrolein | A reactive aldehyde used in polymer production. | |
| 1,3-Butanediol | A diol with different physical properties but similar applications. | |
| Fumaric Acid | A dicarboxylic acid that participates in similar reactions but differs significantly in structure and properties. |
Propanedial's unique combination of two aldehyde groups allows it to engage in distinct
Physical Description
Solid
NEEDLES.
Solid (needles).
Color/Form
XLogP3
Hydrogen Bond Acceptor Count
Exact Mass
Monoisotopic Mass
Boiling Point
Heavy Atom Count
Decomposition
Melting Point
161 °F
UNII
Absorption Distribution and Excretion
TWELVE HOURS AFTER INTUBATION WITH 1,3-(14)C MALONALDEHYDE, MALE WISTAR RATS SHOWED 60-70%, 5-15% AND 9-17% OF ADMINISTERED RADIOACTIVITY IN EXPIRED CARBON DIOXIDE, FECES AND URINE, RESPECTIVELY. IN VITRO EXPERIMENTS SHOWED METABOLISM TO BE PRIMARILY IN MITOCHONDRIA VIA REACTIONS INVOLVING OXYGEN UTILIZATION AND (14)CO2 PRODUCTION. THE APPARENT KM AND VMAX WERE 0.5 MMOL AND 9.3 NMOL/MIN/MG PROTEIN FOR OXYGEN UPTAKE, RESPECTIVELY, AND 2.0 MMOL AND 2.4 NMOL/MIN/MG PROTEIN FOR (14)CO2 PRODUCTION.
Metabolism Metabolites
(14)C-ACETATE APPEARED TO BE THE MAJOR ACCUMULATING METABOLITE IN RAT LIVER MITOCHONDRIAL PREPARATIONS FOLLOWING A 120-MINUTE INCUBATION WITH (14)C-MALONALDEHYDE. A PROBABLE BIOCHEMICAL ROUTE FOR MALONALDEHYDE METABOLISM INVOLVES OXIDATION OF MALONALDEHYDE BY MITOCHONDRIAL ALDEHYDE DEHYDROGENASE FOLLOWED BY DECARBOXYLATION TO PRODUCE CARBON DIOXIDE AND ACETATE.
Two aldehyde dehydrogenases in the rat-liver cytosol fraction account for virtually all of the metabolizing activity for malonaldehyde.
After oral administration of malonaldehyde (158 mg/kg body weight) to rats, increased quantities of formaldehyde, acetaldehyde, acetone and malonaldehyde itself were found in the urine. Additionally, methyl ethyl ketone, not found in control rats, was present in the urine of the animals that had received malonaldehyde.
Uremic toxins tend to accumulate in the blood either through dietary excess or through poor filtration by the kidneys. Most uremic toxins are metabolic waste products and are normally excreted in the urine or feces.








